molecular formula C12H11FOS B13083931 (4-Fluoro-3-methylthiophen-2-yl)(phenyl)methanol

(4-Fluoro-3-methylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13083931
M. Wt: 222.28 g/mol
InChI Key: LLVHSZAJQKKPHW-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H11FOS It is a fluorinated alcohol derivative of thiophene, a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-fluoro-3-methylthiophene with benzaldehyde in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylthiophen-2-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Formation of (4-Fluoro-3-methylthiophen-2-yl)(phenyl)ketone.

    Reduction: Formation of (4-Fluoro-3-methylthiophen-2-yl)(phenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(4-Fluoro-3-methylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its fluorinated structure.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanol
  • (4-Fluoro-3-methylthiophen-2-yl)(p-tolyl)methanol
  • (4-Fluoro-3-methylthiophen-2-yl)(phenyl)ethanol

Uniqueness

(4-Fluoro-3-methylthiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H11FOS

Molecular Weight

222.28 g/mol

IUPAC Name

(4-fluoro-3-methylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C12H11FOS/c1-8-10(13)7-15-12(8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3

InChI Key

LLVHSZAJQKKPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1F)C(C2=CC=CC=C2)O

Origin of Product

United States

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